2,2-Dimethylspiro[3.3]heptan-6-ol
Description
2,2-Dimethylspiro[3.3]heptan-6-ol is a bicyclic organic compound featuring a spirocyclic framework with two fused rings (both seven-membered) and hydroxyl (-OH) and dimethyl (-CH(CH₃)₂) groups at the 6- and 2-positions, respectively. The spiro architecture imposes unique stereoelectronic constraints, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
2,2-dimethylspiro[3.3]heptan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-9(6-8)3-7(10)4-9/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOJJDZAQMPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylspiro[3.3]heptan-6-ol typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile under high-temperature conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Addition of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2,2-Dimethylspiro[3.3]heptan-6-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylspiro[3.3]heptan-6-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The spirocyclic structure may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Electronic Effects : Fluorinated derivatives (e.g., 2,2-difluoro, 6-trifluoromethyl) exhibit enhanced electronegativity and metabolic stability, making them attractive for pharmaceuticals .
- Heteroatom Influence: Replacing carbon with oxygen (oxa), nitrogen (aza), or sulfur (thia) alters solubility and reactivity. For example, aza-spiro compounds can act as hydrogen bond donors, while thia analogs may improve membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Collision Cross Section (CCS) data extrapolated from analogous spiro compounds .
Key Observations:
- Solubility : Oxygen-containing analogs (e.g., 2-Oxaspiro) exhibit higher polarity and solubility in polar solvents compared to dimethyl or fluorinated derivatives .
- Stability : Fluorinated and dimethyl-substituted compounds demonstrate improved thermal and metabolic stability, critical for pharmaceutical applications .
Biological Activity
2,2-Dimethylspiro[3.3]heptan-6-ol is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a hydroxyl group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈O
- IUPAC Name : this compound
- Molecular Weight : 142.24 g/mol
The compound features a spirocyclic arrangement that contributes to its distinctive chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with enzymes and receptors. This interaction can influence various biochemical pathways and potentially modulate enzyme activity or receptor signaling.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Antioxidant Activity
The compound has demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This property is particularly important in preventing cellular damage associated with aging and various diseases.
Analgesic Effects
Preliminary studies suggest potential analgesic effects of this compound. It may modulate pain pathways by interacting with specific receptors involved in pain perception, although further research is required to elucidate these mechanisms fully.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
-
Antioxidant Activity Assessment :
- Objective : To assess the free radical scavenging ability.
- Method : DPPH assay was conducted.
- Results : The compound exhibited a notable decrease in DPPH radical concentration, demonstrating its potential as an antioxidant agent.
Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic Alcohol | Antimicrobial, Antioxidant |
| 2,2-Dimethylspiro[3.3]heptane | Spirocyclic Hydrocarbon | Limited Biological Activity |
| 2,2-Dimethylspiro[3.3]heptan-6-one | Spirocyclic Ketone | Varies; less reactive |
The presence of the hydroxyl group in this compound enhances its reactivity and biological interactions compared to its ketone counterpart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
